molecular formula C20H20F6N4O4 B13903450 hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No.: B13903450
M. Wt: 494.4 g/mol
InChI Key: HXFXBHJVXKKWCW-GOPSZHOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic heteroaromatic compound featuring a cyclopenta[b]pyridine core substituted with a trifluoromethyl group at position 2 and an amine group at position 5 in the (5R)-configuration. The hemioxalate salt form (CAS: 2828019-34-5) enhances its solubility and stability for pharmaceutical applications . This compound belongs to a class of molecules with demonstrated relevance in kinase inhibition, as evidenced by its structural similarity to lasmotinib, a drug candidate containing the (5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine pharmacophore . The trifluoromethyl group contributes to metabolic stability and target-binding affinity, common features in fluorinated bioactive molecules .

Properties

Molecular Formula

C20H20F6N4O4

Molecular Weight

494.4 g/mol

IUPAC Name

oxalic acid;(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/2C9H9F3N2.C2H2O4/c2*10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;3-1(4)2(5)6/h2*1,4,6H,2-3,13H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1

InChI Key

HXFXBHJVXKKWCW-GOPSZHOCSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Core Cyclopenta[b]pyridine Scaffold

A key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol, can be synthesized via reduction of a suitable precursor using sodium borohydride in methanol at low temperatures (0–20 °C) for 2 hours. The reaction yields the alcohol intermediate with approximately 74% efficiency after purification by silica gel chromatography.

Step Reagents & Conditions Yield Notes
Reduction Sodium borohydride, MeOH, 0–20 °C, 2 h 74% Purification by silica gel chromatography

NMR data for this intermediate confirms the structure, showing characteristic multiplets consistent with the cyclopenta[b]pyridine ring protons.

Introduction of the Trifluoromethyl Group

Data Tables Summarizing Key Preparation Steps

Step No. Intermediate/Compound Reagents & Conditions Yield (%) Notes
1 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol NaBH4, MeOH, 0–20 °C, 2 h 74 Silica gel chromatography
2 Oxime intermediate (S)-5-oxo ester + O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, EtOAc, 55–75 °C, 2–3 h - Formation of oxime
3 5R-amine ester Acidic catalyst + reducing agent, < -20 °C - Chiral reduction, high purity
4 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Mn(OTf)2 catalyst, t-BuOOH, H2O, 25 °C High Selective oxidation

Research Outcomes and Analytical Data

  • Yields : Reduction and oxidation steps typically yield 70–80%, consistent with efficient synthetic protocols.
  • Chiral purity : The chiral reduction and resolution process achieves high enantiomeric excess, critical for biological activity.
  • NMR characterization : Proton NMR spectra confirm the expected chemical shifts and multiplicities for the cyclopenta[b]pyridine ring and substituents.
  • Catalyst efficiency : Manganese triflate catalysis offers mild and selective oxidation, beneficial for sensitive substrates.

Summary and Expert Commentary

The preparation of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves a multi-step synthetic sequence combining reduction, chiral resolution, and selective oxidation. The key challenges addressed include maintaining stereochemical integrity at the 5R amine center and introducing the trifluoromethyl group without compromising the pyridine ring system.

The most robust method integrates:

  • Reduction of ketone precursors to alcohol intermediates,
  • Oxime formation and chiral reduction to access the 5R-amine,
  • Use of manganese-catalyzed oxidation for selective functionalization.

This synthetic strategy is supported by detailed reaction conditions, yields, and purification methods, ensuring reproducibility and scalability for research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to bromo or chloro analogues, improving binding to hydrophobic enzyme pockets .
  • Amine vs. Carboxylic Acid Functionalization : The free amine in the target compound enables hydrogen bonding with biological targets, whereas carboxylic acid derivatives (e.g., CAS 1782200-35-4) are utilized as intermediates for conjugation .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 2765452-27-3) exhibit higher aqueous solubility than free bases, critical for oral bioavailability .

Pharmacological Relevance

The (5R)-configured amine is a critical pharmacophore in lasmotinib, a vascular non-inflammatory molecule-1 (VNN1) inhibitor, where it participates in hydrogen bonding with the kinase ATP-binding pocket . In contrast, pyrimidine-core analogues (e.g., 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine) show divergent biological activities, such as antiviral effects, due to altered electronic profiles and steric hindrance from the pyrimidine ring .

Biological Activity

Hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, with the CAS number 2828019-34-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H11F3N2O4C_{11}H_{11}F_3N_2O_4 and a molecular weight of 292.21 g/mol. Its structure features a cyclopenta[b]pyridine core with a trifluoromethyl group and an oxalic acid moiety, which may influence its biological interactions.

Pharmacological Profile

Research has indicated that derivatives of cyclopenta[b]pyridine compounds exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that compounds in this class may interact with neurotransmitter systems, potentially offering antidepressant effects.
  • Anti-inflammatory Properties : The structural features of the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.
  • Antitumor Activity : Preliminary data indicate that similar compounds have shown promise in inhibiting tumor cell proliferation in vitro.

The proposed mechanisms for the biological activity of hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain neurotransmitter receptors, influencing mood and behavior.
  • Cell Signaling Interference : It might interfere with key signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antidepressant Potential

A study published in a pharmacology journal evaluated the antidepressant-like effects of related cyclopenta[b]pyridine derivatives in animal models. The results demonstrated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential for clinical application.

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted on human cell lines showed that hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine significantly reduced the production of pro-inflammatory cytokines. This indicates its potential use as an anti-inflammatory agent in therapeutic settings.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behavior
Anti-inflammatoryDecreased pro-inflammatory cytokine production
AntitumorInhibition of tumor cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.